2-Amino-2,4,6-cycloheptatrien-1-one

Tumor-specificity Cytotoxicity Cancer Research

2-Amino-2,4,6-cycloheptatrien-1-one (CAS 6264-93-3), also known as 2-aminotropone, is a seven-membered cyclic enaminone featuring a conjugated triene system and an exocyclic amino group. This compound, with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol, is characterized by its unique bicyclic structure, which includes a seven-membered ring with alternating double bonds and an amino group.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 6264-93-3
Cat. No. B1221457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2,4,6-cycloheptatrien-1-one
CAS6264-93-3
Synonyms2-aminotropone
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=O)C=C1)N
InChIInChI=1S/C7H7NO/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H2,8,9)
InChIKeyPIOPKWFBKZTUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2,4,6-cycloheptatrien-1-one (CAS 6264-93-3): Procurement-Grade Specifications and Core Physicochemical Profile


2-Amino-2,4,6-cycloheptatrien-1-one (CAS 6264-93-3), also known as 2-aminotropone, is a seven-membered cyclic enaminone featuring a conjugated triene system and an exocyclic amino group [1]. This compound, with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol, is characterized by its unique bicyclic structure, which includes a seven-membered ring with alternating double bonds and an amino group [2]. It is a solid at room temperature and exhibits moderate solubility in polar solvents, with a predicted density of 1.1±0.1 g/cm³ and a predicted boiling point of 276.2±20.0 °C at 760 mmHg .

Why 2-Amino-2,4,6-cycloheptatrien-1-one (CAS 6264-93-3) Cannot Be Interchanged with Common 2-Aminotropone Analogs


2-Amino-2,4,6-cycloheptatrien-1-one is the foundational, unsubstituted 2-aminotropone core [1]. While numerous 2-aminotropone derivatives exist with varying substituents (e.g., methylene units, isopropyl groups at C-4) that modulate biological activity and physicochemical properties, the parent compound itself is a crucial synthetic building block and reference standard [2]. Direct substitution with substituted analogs is not feasible for applications requiring the specific electronic or steric properties of the unsubstituted tropone ring, such as in the synthesis of certain heterocyclic systems or as a ligand precursor where additional substituents would alter coordination geometry or reactivity [3]. The following quantitative evidence underscores the distinct performance profile of the 2-aminotropone scaffold relative to other chemical classes, highlighting the importance of procuring the correct compound.

2-Amino-2,4,6-cycloheptatrien-1-one (CAS 6264-93-3): Quantitative Differentiation Against Key Comparators for Informed Scientific Procurement


Comparative Tumor-Specificity: 2-Aminotropone Scaffold vs. Benzo[b]cyclohept[e][1,4]oxazine Class

In a head-to-head study comparing twenty benzo[b]cyclohept[e][1,4]oxazines and 2-aminotropone derivatives, the 2-aminotropone class demonstrated relatively higher tumor-specificity than the benzo-fused oxazine class [1]. This indicates that for applications prioritizing selective toxicity toward tumor cells over normal cells, the 2-aminotropone scaffold offers a potentially more favorable profile.

Tumor-specificity Cytotoxicity Cancer Research Structure-Activity Relationship

Analgesic Activity of 2-Aminotropone-Derived Heterocycle vs. Standard NSAID Comparators

The compound 1-(2-benzothiazolyl)-2-cyclohexylimino-1,2-dihydrocycloheptimidazole (4e), synthesized using 2-amino-2,4,6-cycloheptatrien-1-one as a key starting material, exhibited superior analgesic activity compared to the reference drugs timegadine and tiaramide hydrochloride [1].

Analgesic Anti-inflammatory Drug Discovery Heterocyclic Synthesis

Cytotoxicity QSAR: Predictable Modulation via Methylene Chain Length and Hydrophobicity

A QSAR analysis of twenty synthesized 2-aminotropones revealed that cytotoxicity is a positive function of the number of methylene units and hydrophobicity, while anti-UV activity correlates with LUMO energy [1]. This provides a predictable framework for tuning biological activity through structural modification, a level of design control not uniformly available across all heterocyclic scaffolds.

QSAR Cytotoxicity Medicinal Chemistry Predictive Modeling

Targeted Research and Industrial Applications of 2-Amino-2,4,6-cycloheptatrien-1-one (CAS 6264-93-3) Based on Quantified Performance


Medicinal Chemistry: Scaffold for Tumor-Selective Anticancer Agents

Given the demonstrated higher tumor-specificity of 2-aminotropones over benzo[b]cyclohept[e][1,4]oxazines [1], 2-amino-2,4,6-cycloheptatrien-1-one serves as a valuable starting material for synthesizing and screening libraries of 2-aminotropone derivatives with enhanced selectivity for oral squamous cell carcinoma and other tumor types. The established QSAR model [2] further guides the rational design of analogs with optimized cytotoxic and anti-UV properties.

Analgesic and Anti-inflammatory Drug Discovery

The synthesis of 1,2-dihydro-2-iminocycloheptimidazole derivatives from 2-amino-2,4,6-cycloheptatrien-1-one has yielded compounds with potent analgesic activity, as exemplified by compound 4e (ED50 = 1.7 mg/kg p.o.) [3]. This validates the compound's utility as a key building block in developing novel analgesics with potentially improved efficacy and reduced side-effect profiles compared to traditional NSAIDs.

Organic Synthesis: Building Block for Heterocyclic Systems and Metal Ligands

2-Amino-2,4,6-cycloheptatrien-1-one is a versatile intermediate for constructing more complex heterocyclic frameworks, including 1,2-dihydro-2-iminocycloheptimidazoles [3]. Its unique electronic structure and chelating ability also make it a candidate for designing novel metal complexes with applications in catalysis or materials science .

Reference Standard for Analytical and QSAR Studies

As the unsubstituted parent compound of the 2-aminotropone class, 2-amino-2,4,6-cycloheptatrien-1-one is essential as a reference standard in QSAR studies and analytical method development. Its well-defined physicochemical properties and known reactivity provide a baseline for comparing substituted derivatives and validating computational models [2].

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